molecular formula C24H20O3 B11150899 3-(1-naphthylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-(1-naphthylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11150899
M. Wt: 356.4 g/mol
InChI Key: MXEYCCSDTGVDLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Naphthylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound with the molecular formula C24H20O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-naphthylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves a multi-step process. One common method includes the following steps:

This method is efficient and allows for the production of various benzo[c]chromen-6-one derivatives under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-Naphthylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form various quinone derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted benzo[c]chromen-6-one derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, 3-(1-naphthylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

This compound exhibits significant biological activity, making it a candidate for drug discovery and development. It has been studied for its potential anti-inflammatory, anticancer, and antimicrobial properties.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. They are explored as leads for developing new pharmaceuticals targeting various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 3-(1-naphthylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(1-naphthylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and application in various scientific fields.

Properties

Molecular Formula

C24H20O3

Molecular Weight

356.4 g/mol

IUPAC Name

3-(naphthalen-1-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C24H20O3/c25-24-22-11-4-3-10-20(22)21-13-12-18(14-23(21)27-24)26-15-17-8-5-7-16-6-1-2-9-19(16)17/h1-2,5-9,12-14H,3-4,10-11,15H2

InChI Key

MXEYCCSDTGVDLZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OCC4=CC=CC5=CC=CC=C54)OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.